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Compound of Interest

Compound Name: 2-Hydrazinyl-4-phenylquinazoline

Cat. No.: B3055451 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

analysis of hydrazinyl-phenylquinazoline derivatives, a class of heterocyclic compounds of

significant interest in medicinal chemistry. Due to the limited availability of published

spectroscopic data for 2-Hydrazinyl-4-phenylquinazoline, this document utilizes data for its

close structural isomer, 4-Hydrazino-2-phenylquinazoline, as a representative example to

illustrate the analytical methodologies and expected spectral characteristics. This guide covers

the fundamental techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. Detailed experimental

protocols, tabulated spectral data, and workflow visualizations are provided to aid researchers

in the characterization of this important class of molecules.

Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds

that form the core structure of numerous biologically active molecules. The incorporation of a

hydrazinyl and a phenyl group into the quinazoline scaffold can give rise to a wide range of

pharmacological activities. Accurate structural elucidation and characterization of these

compounds are paramount for drug discovery and development. Spectroscopic techniques are

the cornerstone of this characterization, providing detailed information about the molecular

structure, functional groups, and electronic properties.
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This guide will focus on the application of key spectroscopic methods for the analysis of a

representative compound, 4-Hydrazino-2-phenylquinazoline.

Spectroscopic Data
The following sections present the spectroscopic data for 4-Hydrazino-2-phenylquinazoline and

expected values for related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data of 4-Hydrazino-2-phenylquinazoline

Solvent: DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

9.61 br. s 1H NH

8.52 d 2H Phenyl H

8.21 dd 1H Quinazoline H(8)

7.56 dd 1H Quinazoline H(5)

7.44 m 3H Phenyl H

4.76 br. s 2H NH₂

Note: Data is for 4-Hydrazino-2-phenylquinazoline.[1]

Expected ¹³C NMR Spectral Data for Hydrazinyl-Phenylquinazolines
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Chemical Shift (δ) ppm Assignment

160-165 C=N (Quinazoline)

150-155 C-N (Quinazoline)

120-140 Aromatic C-H & C-C

110-120 Aromatic C-H

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for 2-Hydrazinyl-4-phenylquinazoline

Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium N-H stretching (NH₂)

3100-3200 Medium N-H stretching (NH)

3000-3100 Medium-Weak Aromatic C-H stretching

1610-1630 Strong C=N stretching (Quinazoline)

1500-1600 Strong C=C stretching (Aromatic)

1400-1500 Medium C-N stretching

700-800 Strong C-H bending (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data for 2-Hydrazinyl-4-phenylquinazoline
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m/z Ion

[M]+ Molecular Ion

[M+H]+ Protonated Molecular Ion

For C₁₄H₁₂N₄, the exact mass is 236.1062.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is particularly useful for conjugated systems.

Expected UV-Visible Absorption Maxima for 2-Hydrazinyl-4-phenylquinazoline

Wavelength (λmax) nm Solvent Electronic Transition

~250-280 Ethanol/Methanol π → π

~320-350 Ethanol/Methanol n → π

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

hydrazinyl-phenylquinazoline derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[1]

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

FTIR Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin pellet.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder (or pure KBr pellet).

Collect the sample spectrum.

The final spectrum is reported in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive or negative ion mode.

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass

analyzer is used to determine the exact mass and elemental composition.

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance between 0.1 and 1.

Instrument: A dual-beam UV-Visible spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the cuvette filled with the pure solvent.

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

The resulting spectrum is a plot of absorbance versus wavelength.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis and a

conceptual signaling pathway where such a molecule might be investigated.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization of

2-Hydrazinyl-4-phenylquinazoline.
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Caption: Conceptual signaling pathway illustrating the potential inhibitory action of a

quinazoline derivative on a receptor kinase.

Conclusion
The spectroscopic analysis of 2-Hydrazinyl-4-phenylquinazoline and its derivatives relies on

a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques. While a complete

public dataset for the title compound is not readily available, the data from its isomer, 4-

Hydrazino-2-phenylquinazoline, provides a valuable reference for its characterization. The

experimental protocols and expected spectral data presented in this guide offer a solid

foundation for researchers working on the synthesis and characterization of this important class
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of heterocyclic compounds. Rigorous spectroscopic analysis is indispensable for confirming the

chemical identity and purity of these compounds, which is a critical step in the advancement of

drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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